

Spectroscopic Profile of 2,4,6-Trimethoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-trimethoxypyrimidine**, a key heterocyclic compound. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **2,4,6-trimethoxypyrimidine**, based on publicly available spectral databases.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2,4,6-trimethoxypyrimidine**, the symmetry of the molecule simplifies the spectra.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methoxy protons and the lone pyrimidine ring proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5-6.0	Singlet	1H	H-5 (pyrimidine ring)
~3.8-4.0	Singlet	9H	-OCH ₃ protons

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~170-175	C-2, C-4, C-6 (carbons attached to methoxy groups)
~80-85	C-5 (pyrimidine ring)
~53-58	-OCH ₃ carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4,6-trimethoxypyrimidine** is characterized by absorptions corresponding to C-H, C=N, C=C, and C-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-3050	Medium	Aromatic & Aliphatic C-H stretch
1580-1620	Strong	C=N and C=C stretching (pyrimidine ring)
1400-1500	Medium-Strong	Aromatic ring stretching
1000-1300	Strong	C-O stretching (methoxy groups)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **2,4,6-trimethoxypyrimidine** is $C_7H_{10}N_2O_3$, with a molecular weight of 170.17 g/mol .[\[2\]](#)

m/z	Relative Intensity	Assignment
170	High	$[M]^+$ (Molecular ion)
155	High	$[M - CH_3]^+$
141	Medium	$[M - CHO]^+$ or $[M - NCH_3]^+$
125	Medium	$[M - OCH_3 - H_2]^+$
69	Medium	Further fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data for **2,4,6-trimethoxypyrimidine** are provided below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **2,4,6-trimethoxypyrimidine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a clean NMR tube.
- **1H NMR Acquisition:** Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the 1H NMR spectrum using standard parameters, which typically include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
- **^{13}C NMR Acquisition:** Following 1H NMR, acquire the ^{13}C NMR spectrum. This generally requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (ATR Method)

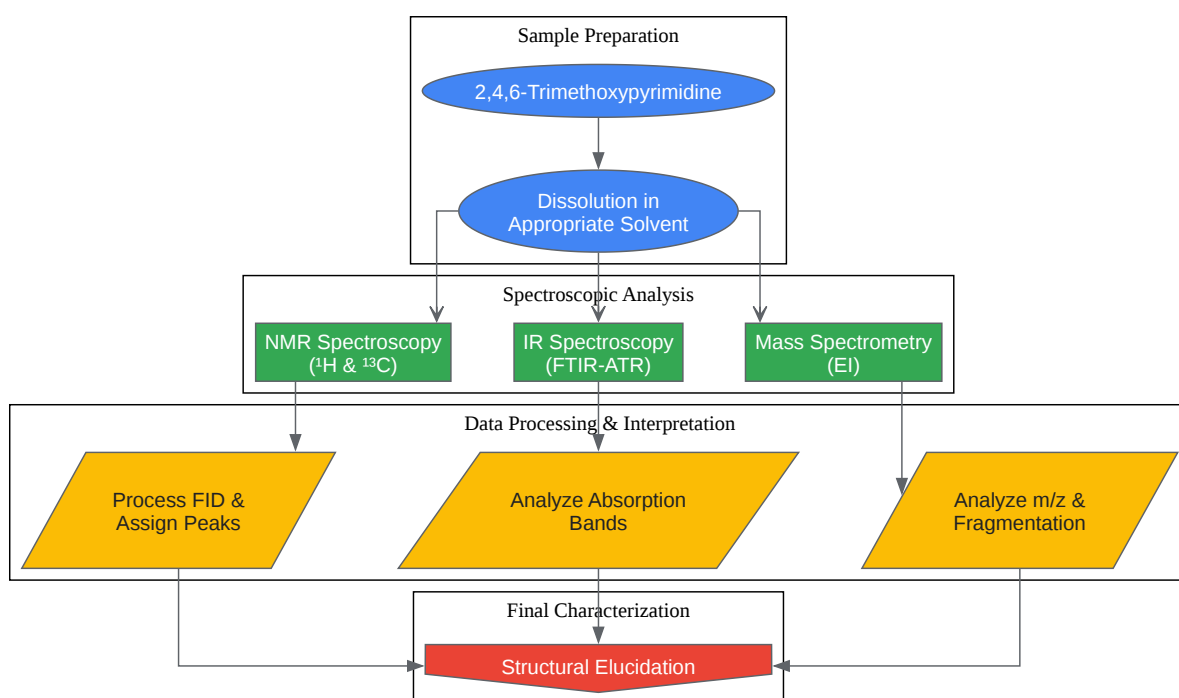
- **Sample Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of solid **2,4,6-trimethoxypyrimidine** directly onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .^[2]
- **Data Processing:** The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Preparation:** Prepare a dilute solution of **2,4,6-trimethoxypyrimidine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Sample Introduction:** Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization and Fragmentation:** In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).^[3] This causes ionization to form a molecular ion and subsequent fragmentation into smaller charged species.
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector then records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio, which is then interpreted to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-trimethoxypyrimidine**.



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Caption: General workflow for spectroscopic characterization.

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Phone: (601) 213-4426

Email: info@benchchem.com